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Abstract

NeuroCompound-Z is an investigational small molecule being developed for treatment-resistant
depression. It functions as a potent and selective, non-competitive antagonist of the N-methyl-
D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the
preclinical and early-phase clinical pharmacokinetic (PK) and pharmacodynamic (PD)
properties of NeuroCompound-Z. All data presented herein are derived from foundational
studies designed to characterize its profile as a central nervous system (CNS) therapeutic
agent. The detailed experimental protocols, data tables, and pathway visualizations are
intended to provide a thorough understanding for research and development purposes.

Pharmacokinetics (ADME)

The pharmacokinetic profile of NeuroCompound-Z was characterized through a series of in
vitro, preclinical (rodent and non-human primate models), and Phase | clinical studies. The
compound exhibits properties suitable for once-daily oral administration.

Absorption

Following oral administration, NeuroCompound-Z is rapidly absorbed, with a mean time to
maximum plasma concentration (Tmax) of approximately 1.5 hours. It exhibits dose-
proportional exposure across the therapeutic dose range. The absolute oral bioavailability is
estimated to be 85% in humans.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1193066?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Distribution

NeuroCompound-Z is highly permeable and readily crosses the blood-brain barrier, a critical
feature for a CNS-targeted therapeutic. It has a large volume of distribution (Vd), indicating
extensive tissue uptake. Plasma protein binding is moderate, at approximately 65%, and is
independent of concentration.

Metabolism

The compound is primarily metabolized in the liver via cytochrome P450 enzymes, with
CYP3A4 being the major contributor and a minor pathway mediated by CYP2D6. Two primary
inactive metabolites, M1 (hydroxylated) and M2 (N-dealkylated), have been identified.

EXxcretion

The mean terminal elimination half-life (t%2) of NeuroCompound-Z is approximately 24 hours,
supporting a once-daily dosing regimen. Elimination occurs through both renal and fecal
routes, with approximately 60% of the administered dose recovered in urine (5% as unchanged
parent drug) and 30% in feces.

Table 1: Summary of Human Pharmacokinetic
Parameters for NeuroCompound-Z
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Parameter Value Units
Absorption
Tmax (Time to Peak
) 1.5(x0.5) hours
Concentration)
Cmax (Peak Concentration at
250 (x 45) ng/mL
50mg)
AUCo- (Area Under the
4800 (+ 900) ng-h/mL
Curve)
Bioavailability (F) ~85 %
Distribution
Vd/F (Apparent Volume of
) 350 L
Dist.)
Protein Binding 65 %
Metabolism
Primary Enzymes CYP3A4, CYP2D6 -
Major Metabolites M1 (inactive), M2 (inactive) -
Excretion
t% (Elimination Half-life) 24 (£ 4) hours
CL/F (Apparent Clearance) 10.4 L/h

Route of Elimination

Renal (60%), Fecal (30%)

Pharmacodynamics
Mechanism of Action

NeuroCompound-Z exerts its therapeutic effect by selectively blocking the ion channel of the

NMDA receptor, a key glutamate receptor in the brain. By antagonizing the NMDA receptor, it

modulates glutamatergic neurotransmission, which is dysregulated in depressive disorders.
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This action leads to downstream effects on neurotrophic factor expression and synaptic
plasticity, which are believed to underlie its rapid antidepressant effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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